N-(3-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This pyridazinone derivative features a 1,6-dihydropyridazine core substituted with a 4-methoxy group at position 4 and a 6-oxo moiety. The aryl groups at positions 1 and 3 are 4-fluorophenyl and 3-bromophenyl, respectively. The bromine atom introduces steric bulk and lipophilicity, while the fluorine enhances electronic interactions. This compound is hypothesized to act as a proteasome inhibitor, based on structural similarities to other pyridazinone-based inhibitors .
Properties
IUPAC Name |
N-(3-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN3O3/c1-26-15-10-16(24)23(14-7-5-12(20)6-8-14)22-17(15)18(25)21-13-4-2-3-11(19)9-13/h2-10H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUTGBGKXHGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Pyridazine Core
- Compound 9 (): Structure: 1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Key Differences: Replaces the 4-fluorophenyl at position 1 with a benzyl group. The 3-bromophenyl in the target compound is substituted with a cyclopropylcarbamoyl-modified 4-fluorophenyl.
-
- Structure: N-[3-(Cyclopropylcarbamoyl)-4-fluorophenyl]-1-[(4-methoxyphenyl)methyl]-6-oxo-pyridazine-3-carboxamide.
- Key Differences: Substitutes the 4-fluorophenyl at position 1 with a 4-methoxybenzyl group. The 3-bromophenyl is replaced with a cyclopropylcarbamoyl-4-fluorophenyl.
- Implications: The 4-methoxybenzyl group enhances electron-donating effects, possibly improving solubility but reducing membrane permeability compared to the target compound’s 4-fluorophenyl .
Amide Side Chain Modifications
- N-(5-Chloro-2-Methoxyphenyl)-1-(4-Fluorophenyl)-4-Methoxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (): Structure: Differs in the amide substituent, featuring a 5-chloro-2-methoxyphenyl group instead of 3-bromophenyl. Implications: The chlorine atom (smaller, more electronegative than bromine) may weaken hydrophobic interactions but improve metabolic stability.
Fluorophenyl-Containing Analogs in Other Drug Classes
- Para-Fluorofentanyl Derivatives (): Examples: N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide (para-fluorofentanyl). Key Differences: Piperidine-based opioids with a 4-fluorophenyl group but unrelated to pyridazinones. Implications: The 4-fluorophenyl group in both classes may enhance binding to target proteins (e.g., opioid receptors or proteasomes) through dipole interactions. However, the pyridazinone core in the target compound likely confers distinct pharmacokinetic properties, such as slower metabolism due to bromine .
Hypothetical Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~460 g/mol | ~3.5 | 5 |
| Compound 9 () | ~450 g/mol | ~2.8 | 6 |
| Para-Fluorofentanyl | ~356 g/mol | ~4.2 | 3 |
Pharmacological Implications
- Proteasome Inhibition: Pyridazinones with electron-withdrawing groups (e.g., 6-oxo) and aryl substituents (e.g., 4-fluorophenyl) are associated with enhanced proteasome binding. The bromine in the target compound may improve hydrophobic interactions but could reduce solubility .
- Metabolic Stability : Bromine’s slow metabolism might extend half-life compared to chlorine or fluorine-containing analogs, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
